5-(3-Chlorophenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione
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Overview
Description
5-(3-Chlorophenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione is a heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound features a thione group, which is a sulfur analog of a carbonyl group, adding unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione typically involves the condensation of 3-chlorobenzoyl chloride with 1,2-diaminobenzene in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The intermediate product is then treated with carbon disulfide and a base to introduce the thione group, followed by cyclization to form the final benzodiazepine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent reaction conditions and efficient production. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding benzodiazepine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Substitution: Sodium methoxide or potassium tert-butoxide; reactions are usually conducted in polar aprotic solvents like dimethyl sulfoxide or N,N-dimethylformamide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced benzodiazepine analogs.
Substitution: Various substituted benzodiazepine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Chlorophenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its pharmacological properties, particularly its potential as an anticonvulsant and anxiolytic agent.
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. Additionally, it may interact with voltage-gated sodium channels, contributing to its anticonvulsant properties .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Another benzodiazepine used primarily as an anticonvulsant.
Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to diazepam.
Uniqueness
5-(3-Chlorophenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione is unique due to the presence of the thione group, which imparts different chemical reactivity compared to other benzodiazepines.
Properties
CAS No. |
90141-97-2 |
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Molecular Formula |
C15H13ClN2S |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-1,3,4,5-tetrahydro-1,3-benzodiazepine-2-thione |
InChI |
InChI=1S/C15H13ClN2S/c16-11-5-3-4-10(8-11)13-9-17-15(19)18-14-7-2-1-6-12(13)14/h1-8,13H,9H2,(H2,17,18,19) |
InChI Key |
GOFMESCRMYJTGV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2NC(=S)N1)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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